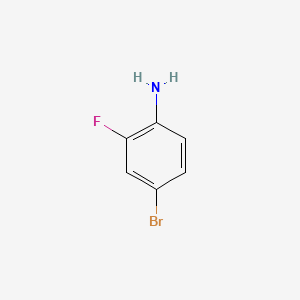

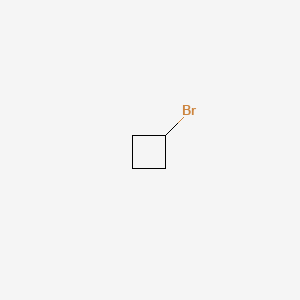

Bromocyclobutane

Vue d'ensemble

Description

Synthesis Analysis

Bromocyclobutane synthesis involves multiple methodologies, including organometallic approaches and intramolecular cyclization reactions. Notably, commercially available 1-bromobenzocyclobutene has been utilized in organometallic reactions to yield complex cyclic structures, demonstrating the versatility of bromocyclobutane derivatives in synthesis (Ramakrishna & Sharp, 2003). Additionally, an efficient synthesis of 1,1-dibromocyclobutane derivatives showcases the adaptability of cyclobutane frameworks in chemical synthesis, highlighting simple and feasible methods for obtaining high yields (Yao, Yu-ren, & Jia-jia, 2005).

Molecular Structure Analysis

The molecular structure of bromocyclobutane and its derivatives plays a crucial role in their reactivity and application in synthesis. The cyclobutane ring, often involved in reactions leading to complex cyclic and polycyclic structures, is a focal point for molecular structure analysis. Studies involving diastereoselective synthesis and the creation of quaternary stereocenters within the cyclobutane framework provide insights into the structural aspects that influence reactivity and synthesis outcomes (Eisold & Didier, 2015).

Chemical Reactions and Properties

Bromocyclobutane undergoes various chemical reactions, contributing to the synthesis of diverse molecular structures. For instance, the Cu(I)-catalyzed intramolecular C-C coupling of activated methylene compounds with vinyl halides leads to functionalized alkylidenecyclobutanes, highlighting the compound's utility in ring-closure reactions (Chen, Shi, & Li, 2008). Additionally, photochemical routes have been explored for synthesizing hydroxy derivatives of aminocyclobutane, demonstrating the potential for creating structurally diverse and functionally rich cyclobutane derivatives (Chang et al., 2018).

Physical Properties Analysis

The physical properties of bromocyclobutane, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are essential for determining the compound's behavior in different solvents and reaction conditions, which is crucial for designing and optimizing synthesis protocols. However, detailed analyses focusing specifically on the physical properties of bromocyclobutane in the context of recent scientific research are limited in the provided literature.

Chemical Properties Analysis

Bromocyclobutane's chemical properties, including reactivity with various reagents, stability under different conditions, and participation in cycloaddition reactions, are central to its application in organic synthesis. The compound's ability to engage in diastereoselective and enantioselective reactions, as well as its utility in constructing cyclobutane rings and derivatives, exemplifies its chemical versatility (Boswell et al., 2023).

Applications De Recherche Scientifique

Methods of Application or Experimental Procedures: The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists from a theoretical and fundamental standpoint . A resurgence of interest in strained carbocyclic species has been prompted by their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature .

Results or Outcomes Obtained: New approaches for preparing, functionalizing, and using BCBs in “strain-release” transformations have positioned BCBs to be powerful synthetic workhorses . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .

Methods of Application or Experimental Procedures: The pulsed CO2 laser induced SF6 sensitized photodissociation of bromocyclobutane is investigated . Bromocyclobutane has two dissociation channels from its ground electronic state . The major channel (>90%) is HBr elimination yielding 1,3-butadiene, whereas the minor one is the ring cleavage producing vinyl bromide and ethylene .

Results or Outcomes Obtained: The time-resolved formation of 1,3-butadiene is monitored by UV absorption from which unimolecular rate constants for bromocyclobutane and cyclohexene dissociation are found to be 8 × 10^5 s^−1 and 1 × 10^6 s^−1, respectively . A red-shift of 38 nm and 50 nm observed in the UV spectra of butadiene produced respectively from bromocyclobutane and cyclohexene, suggests that vibrationally hot butadiene molecules are formed .

Safety And Hazards

Bromocyclobutane is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be used only in well-ventilated areas and personal protective equipment should be worn when handling it .

Orientations Futures

While specific future directions for Bromocyclobutane were not found in the search results, it’s worth noting that similar compounds, such as Bicyclobutanes, have seen a resurgence of interest due to their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature . They have transitioned from curiosities of physical organic chemistry to modular building blocks for synthesis .

Propriétés

IUPAC Name |

bromocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c5-4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVUSQIDCZRUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196010 | |

| Record name | Bromocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromocyclobutane | |

CAS RN |

4399-47-7 | |

| Record name | Bromocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4399-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004399477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)